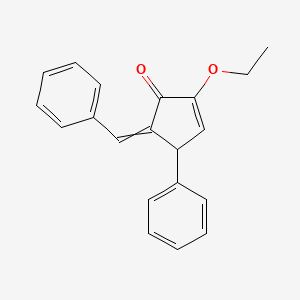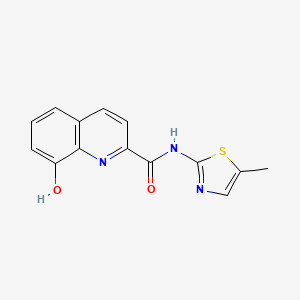
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound that features both quinoline and thiazole moieties. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the hydroxyl group and the carboxamide functionality further enhances its potential for interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction involving aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates.
Coupling with Quinoline Derivative: The thiazole derivative is then coupled with a quinoline derivative under specific conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted quinoline and thiazole compounds .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole structure.
Uniqueness
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide is unique due to its combination of quinoline and thiazole rings, along with the hydroxyl and carboxamide functionalities. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
648896-09-7 |
|---|---|
Molekularformel |
C14H11N3O2S |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
8-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-15-14(20-8)17-13(19)10-6-5-9-3-2-4-11(18)12(9)16-10/h2-7,18H,1H3,(H,15,17,19) |
InChI-Schlüssel |
AMJBQLNBOKHMPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)

![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
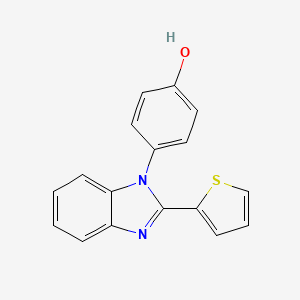
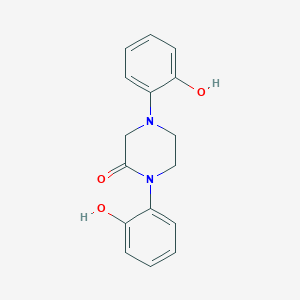

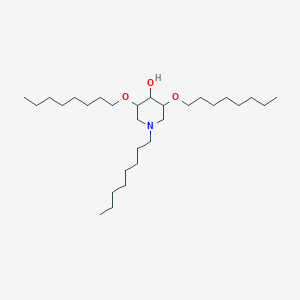
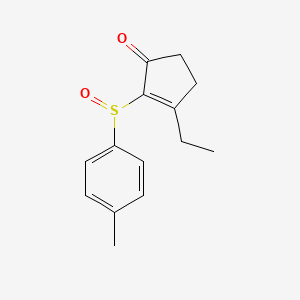
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
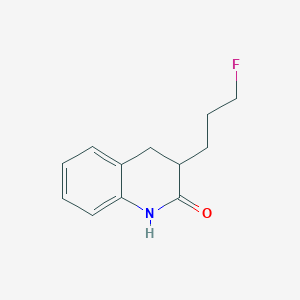
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
